molecular formula C14H15ClN2 B2397844 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride CAS No. 57168-24-8

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride

Cat. No.: B2397844
CAS No.: 57168-24-8
M. Wt: 246.74
InChI Key: NGYWNFFZLRVVNQ-UHFFFAOYSA-N
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Description

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H15ClN2. It is known for its unique structure, which includes a carbazole moiety linked to an ethylamine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride typically involves the reaction of carbazole with ethylamine under specific conditions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carbazole derivatives with oxidized side chains.

    Reduction: Reduced forms of the compound with hydrogenated side chains.

    Substitution: N-substituted carbazole derivatives.

Scientific Research Applications

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a carbazole moiety with an ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-carbazol-9-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYWNFFZLRVVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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